molecular formula C14H14N2 B11967525 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile CAS No. 40496-58-0

2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile

Cat. No.: B11967525
CAS No.: 40496-58-0
M. Wt: 210.27 g/mol
InChI Key: WCVKHIRZXGSZRF-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile is a chemical compound with the molecular formula C14H14N2 It is a derivative of tetrahydrocarbazole, which is a tricyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This reaction follows the Fischer indole synthesis method, which is a well-known procedure for the preparation of indole derivatives . The reaction conditions often include the use of acidic catalysts and heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: A closely related compound with similar structural features.

    Carbazole: The parent compound from which 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile is derived.

    Tetrahydrocarbazole derivatives: Various derivatives with different substituents at the nitrogen atom or the aromatic ring.

Uniqueness

This compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other tetrahydrocarbazole derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

40496-58-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetonitrile

InChI

InChI=1S/C14H14N2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-4,10,16H,5-7,9H2

InChI Key

WCVKHIRZXGSZRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CC#N)C3=CC=CC=C3N2

Origin of Product

United States

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